Ethyl chloroacetate
Overview
Description
Ethyl chloroacetate is an organic compound with the chemical formula ClCH₂CO₂C₂H₅. It is a colorless liquid with a pungent odor and is primarily used in the chemical industry. This compound serves as a solvent for organic synthesis and as an intermediate in the production of various pesticides, such as sodium fluoroacetate .
Mechanism of Action
Target of Action
Ethyl chloroacetate is an organic compound primarily used in the chemical industry . It serves as a solvent for organic synthesis and as an intermediate in the production of pesticides . .
Mode of Action
As a chlorinated ester, this compound can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds . For instance, it has been used in the preparation of 5-member heterocycles .
Pharmacokinetics
Due to its use as a solvent and intermediate in organic synthesis, it is likely to have good solubility in organic solvents .
Result of Action
It is known to be used as an intermediate in the production of pesticides , suggesting that it may have toxic effects on certain organisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it has a boiling point of 143 °C , indicating that it can be volatilized at high temperatures. Furthermore, as an ester, it can react with acids and bases, suggesting that its stability and reactivity can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
It is known to be used as a solvent for organic synthesis and as an intermediate in the production of pesticides This suggests that it may interact with various enzymes, proteins, and other biomolecules during these processes
Cellular Effects
Given its use in organic synthesis and pesticide production, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions for several hours. The product is then purified through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting chloroacetic acid with ethanol in the presence of a catalyst. The reaction mixture is heated, and the resulting this compound is distilled off. The process involves careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form corresponding substituted esters.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form chloroacetic acid and ethanol.
Common Reagents and Conditions:
Major Products Formed:
Nucleophilic Substitution: Substituted esters, depending on the nucleophile used.
Hydrolysis: Chloroacetic acid and ethanol.
Scientific Research Applications
Ethyl chloroacetate has several applications in scientific research:
Comparison with Similar Compounds
- Ethyl bromoacetate
- Ethyl iodoacetate
- Ethyl acetoacetate
- Chloroacetic acid
Comparison:
- Ethyl bromoacetate and Ethyl iodoacetate: These compounds are similar to ethyl chloroacetate but contain bromine and iodine atoms, respectively, instead of chlorine. They exhibit similar reactivity but differ in their physical properties and reactivity due to the different halogen atoms .
- Ethyl acetoacetate: This compound has a similar ester structure but lacks the halogen atom. It is used in different types of reactions, such as enolate chemistry, and serves as a precursor for various syntheses .
- Chloroacetic acid: This compound is the acid precursor of this compound and is used in similar applications. it is more reactive due to the presence of the carboxylic acid group .
This compound stands out due to its specific reactivity as an alkylating agent and its use in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
ethyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-7-4(6)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUMBGHMNQHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | ETHYL CHLOROACETATE | |
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DSSTOX Substance ID |
DTXSID4026715 | |
Record name | Ethyl chloroacetate | |
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Molecular Weight |
122.55 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloroacetate appears as a clear colorless liquid with a pungent odor. Flash point 100 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with fruity odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ETHYL CHLOROACETATE | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999), 144-146 °C, 144.2 °C | |
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Flash Point |
100 °F (USCG, 1999), 53 °C, 147 °F (64 °C) (OPEN CUP), 53 °C c.c. | |
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Solubility |
Insol in water; miscible with alc, ether, Sol in benzene, Insoluble in water, miscible in ethanol, acetone and ethyl ether, Miscible in oxygenated solvents, Solubility in water, g/100ml at 20 °C: 1.23 | |
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Density |
1.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1498 @ 20 °C/4 °C, 1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
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Vapor Density |
4.23-4.46, Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
4.87 [mmHg], Vapor pressure: 10 mm Hg @ 37.5 °C, 4.87 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 450 | |
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Color/Form |
Water-white mobile liq, Liquid | |
CAS No. |
105-39-5 | |
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Melting Point |
-15 °F (USCG, 1999), -26 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.